(6-Bromo-4-chloropyridin-3-yl)methanol
Overview
Description
(6-Bromo-4-chloropyridin-3-yl)methanol is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively, and a methanol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of the methanol group. One common method includes:
Halogenation: Starting with pyridine, bromine and chlorine are introduced at the 6 and 4 positions, respectively, using halogenating agents such as bromine and chlorine gas under controlled conditions.
Methanol Introduction: The halogenated pyridine is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products:
Oxidation: Formation of (6-Bromo-4-chloropyridin-3-yl)aldehyde or (6-Bromo-4-chloropyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Bromo-4-chloropyridin-3-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-4-chloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-4-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (5-Bromo-4-chloropyridin-3-yl)methanol
- (6-Bromo-3-chloropyridin-4-yl)methanol
- (6-Bromo-4-fluoropyridin-3-yl)methanol
Comparison:
- Uniqueness: (6-Bromo-4-chloropyridin-3-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
- Reactivity: The presence of both bromine and chlorine atoms at specific positions can lead to unique reactivity patterns, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(6-bromo-4-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIATOCUJKORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.